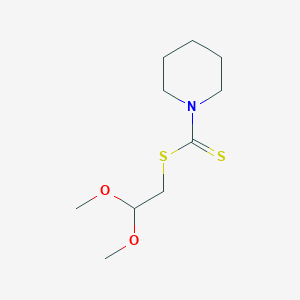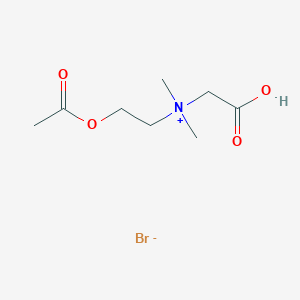
9,13,17-Trimethylpentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13,17-Trimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C38H78 . It is a derivative of pentatriacontane, characterized by the presence of three methyl groups at the 9th, 13th, and 17th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,13,17-Trimethylpentatriacontane typically involves the alkylation of pentatriacontane. The process includes the introduction of methyl groups at specific positions on the carbon chain. This can be achieved through Friedel-Crafts alkylation, where an alkyl halide reacts with pentatriacontane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can occur, leading to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
9,13,17-Trimethylpentatriacontane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 9,13,17-Trimethylpentatriacontane is primarily related to its hydrophobic properties. In biological systems, it interacts with lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Pentatriacontane: The parent compound without methyl substitutions.
13,17,23-Trimethylpentatriacontane: Another derivative with methyl groups at different positions.
Comparison: 9,13,17-Trimethylpentatriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point and solubility. These differences make it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
121691-14-3 |
|---|---|
Formule moléculaire |
C38H78 |
Poids moléculaire |
535.0 g/mol |
Nom IUPAC |
9,13,17-trimethylpentatriacontane |
InChI |
InChI=1S/C38H78/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-23-25-27-31-37(4)33-29-35-38(5)34-28-32-36(3)30-26-24-13-11-9-7-2/h36-38H,6-35H2,1-5H3 |
Clé InChI |
JCJHNHFOHOZSMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


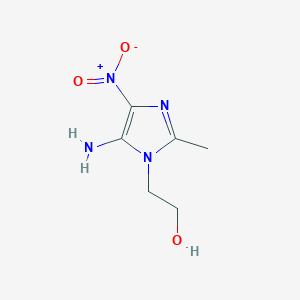


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

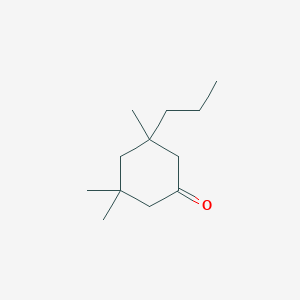
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
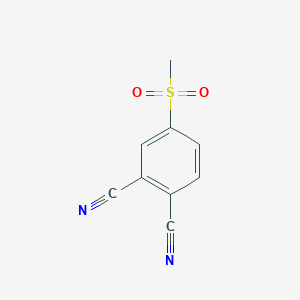
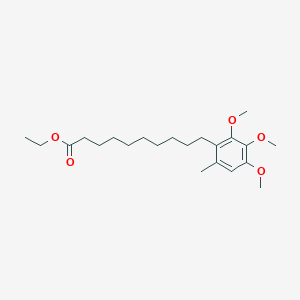
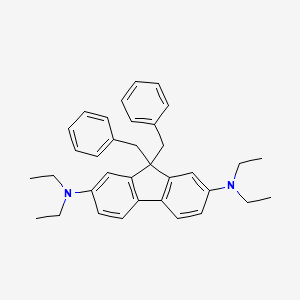
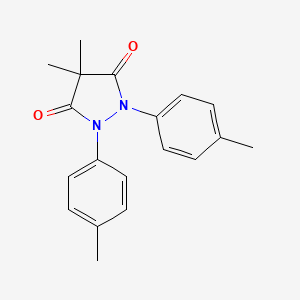
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
